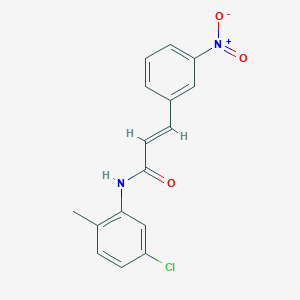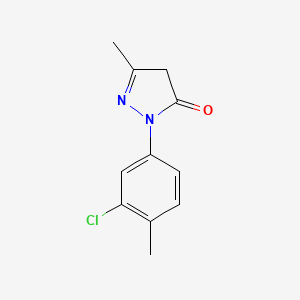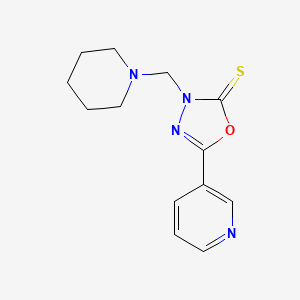
N-(2-chlorobenzyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a synthetic anxiolytic drug that has been extensively studied for its potential use in treating anxiety disorders. It was first developed in the 1960s and has since been used in several countries, including France, Russia, and India. The drug has shown promising results in clinical trials, and its unique mechanism of action has made it an attractive candidate for further research.
Mecanismo De Acción
N-(2-chlorobenzyl)-2-ethylbutanamide works by modulating the activity of GABA-A receptors in the brain. GABA-A receptors are responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and stress. This compound enhances the activity of GABA-A receptors, leading to an increase in GABAergic neurotransmission and a reduction in anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of GABA-A receptors and enhances the binding of GABA to these receptors. It also increases the synthesis and release of GABA, leading to an overall increase in GABAergic neurotransmission. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also has a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs. However, there are also some limitations to its use. This compound has a short half-life, which may make it difficult to maintain a consistent level of drug exposure in lab experiments. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-2-ethylbutanamide. One area of interest is its potential use in treating other psychiatric disorders, such as depression and post-traumatic stress disorder (PTSD). There is also interest in exploring its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2-ethylbutanamide involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutyric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its potential use in treating anxiety disorders, particularly generalized anxiety disorder (GAD). Clinical trials have shown that the drug is effective in reducing symptoms of anxiety, such as tension, nervousness, and restlessness. It has also been shown to have a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLIXPRGCMSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)


![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)




![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)